1-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea
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Overview
Description
1-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a urea core substituted with azepane and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane and thiophene intermediates, followed by their coupling to form the final urea derivative. Key steps may include:
Formation of Azepane Intermediate: Azepane can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Derivatives: Thiophene rings can be introduced via various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Coupling Reaction: The final step involves the coupling of the azepane and thiophene intermediates with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the urea or thiophene moieties.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives, amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Thiophene derivatives are known for their electronic properties, making this compound of interest for the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The azepane moiety may enhance binding affinity, while the thiophene rings could facilitate electronic interactions with the target sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes and thiophene-based drugs such as suprofen and articaine.
Azepane Derivatives: Compounds containing azepane rings, which are known for their biological activity and potential therapeutic applications.
Uniqueness
1-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea is unique due to the combination of azepane and thiophene moieties within a single molecule. This structural feature may confer distinct electronic and steric properties, enhancing its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS2/c22-18(19-12-16-6-5-10-24-16)20-13-17(15-7-11-23-14-15)21-8-3-1-2-4-9-21/h5-7,10-11,14,17H,1-4,8-9,12-13H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTKGQXDEBXTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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